L-azidoleucine CHA salt
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Overview
Description
L-azidoleucine CHA salt, also known as cyclohexanaminium (S)-2-azido-4-methylpentanoate, is a compound with the molecular formula C12H24N4O2 and a molecular weight of 256.35 g/mol . This compound is characterized by the presence of an azido group (-N3) attached to the leucine amino acid, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-azidoleucine CHA salt typically involves the azidation of leucine. One common method is the reaction of leucine with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds as follows:
- Dissolve leucine in DMF.
- Add sodium azide to the solution.
- Stir the mixture at a controlled temperature (e.g., 50-60°C) for several hours.
- Isolate the product by precipitation or extraction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-azidoleucine CHA salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines or thiols, solvents like DMF or dichloromethane, and catalysts like copper(I) iodide.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol or methanol.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, and solvents like water or ethanol.
Major Products Formed
Substitution Reactions: Amino or thiol derivatives of leucine.
Reduction Reactions: L-leucine.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
L-azidoleucine CHA salt has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in click chemistry.
Biology: Employed in the study of protein modifications and labeling due to its azido group, which can be selectively targeted.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of L-azidoleucine CHA salt is primarily related to its azido group. The azido group can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions. In biological systems, the azido group can be selectively targeted for labeling or modification of biomolecules, facilitating the study of protein interactions and functions.
Comparison with Similar Compounds
L-azidoleucine CHA salt can be compared with other azido-containing amino acids, such as L-azidoisoleucine CHA salt and L-azidovaline CHA salt . These compounds share similar chemical properties but differ in their side chain structures, which can influence their reactivity and applications. This compound is unique due to its specific side chain, making it suitable for particular synthetic and research applications.
List of Similar Compounds
- L-azidoisoleucine CHA salt
- L-azidovaline CHA salt
This compound stands out for its versatility and utility in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-2-azido-4-methylpentanoic acid;cyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2.C6H13N/c1-4(2)3-5(6(10)11)8-9-7;7-6-4-2-1-3-5-6/h4-5H,3H2,1-2H3,(H,10,11);6H,1-5,7H2/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGQZQQFVRJKOG-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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